4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 217.22 g/mol. It is classified as a triazole derivative, specifically belonging to the family of five-membered heterocyclic compounds that contain three nitrogen atoms in the ring structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer research, due to its inhibitory effects on certain cancer cell lines, including MCF-7 and HCT-116 .
The synthesis of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with ethyl hydrazinecarboxylate. This reaction is followed by cyclization to form the triazole ring. The synthetic process generally requires appropriate solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization reaction.
In laboratory settings, the synthesis may be performed under controlled temperature conditions to optimize yield and purity. The reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure of the synthesized compound .
The molecular structure of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid features a benzoic acid moiety attached to a triazole ring with an ethyl substituent. The triazole ring is located at the para position relative to the carboxylic acid group on the benzene ring.
The compound's structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 217.22 g/mol |
IUPAC Name | 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid |
CAS Number | 1341530-48-0 |
4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The conditions typically involve controlled temperatures and suitable solvents to enhance reaction rates .
The mechanism of action for 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid primarily involves its interaction with specific cancer cell lines. It exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cells by inducing apoptosis and inhibiting cell proliferation.
The compound has demonstrated IC50 values ranging from 15.6 to 23.9 µM against these cancer cell lines, indicating significant biological activity compared to reference drugs like doxorubicin .
The physical properties of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include its reactivity in oxidation and reduction reactions as well as its stability under standard laboratory conditions. The presence of both acidic (carboxylic acid) and basic (triazole nitrogen) functional groups allows for versatile reactivity profiles .
4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid is primarily researched for its potential applications in oncology. Its ability to inhibit cancer cell proliferation positions it as a candidate for further development into anticancer agents. Additionally, it serves as a structural optimization platform for designing more selective and potent anticancer molecules based on its triazole framework .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: